molecular formula C7H6ClF3N2 B11826165 (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B11826165
M. Wt: 210.58 g/mol
InChI Key: NBBBYSBVLKZKQK-UHFFFAOYSA-N
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Description

(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 5-position, and a methanamine group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the methanamine group at the 2-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalysts and optimized reaction conditions to facilitate the chlorination, trifluoromethylation, and amination steps efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A closely related compound with similar chemical properties.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another derivative with potential biological activity.

Uniqueness

(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chloro, trifluoromethyl, and methanamine groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[4-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-1-4(2-12)13-3-5(6)7(9,10)11/h1,3H,2,12H2

InChI Key

NBBBYSBVLKZKQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C(F)(F)F)CN

Origin of Product

United States

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